molecular formula C22H19N B14744976 2-Benzyl-7-methyl-3-phenyl-1h-indole CAS No. 6304-71-8

2-Benzyl-7-methyl-3-phenyl-1h-indole

Cat. No.: B14744976
CAS No.: 6304-71-8
M. Wt: 297.4 g/mol
InChI Key: IYIWBHFXMFTRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-7-methyl-3-phenyl-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is found in various alkaloids, which are compounds often used for medicinal purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-methyl-3-phenyl-1h-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently employed. These methods allow for the efficient synthesis of indole derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-methyl-3-phenyl-1h-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-7-methyl-3-phenyl-1h-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-7-methyl-3-phenyl-1h-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission. Additionally, the compound may inhibit certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-7-methyl-3-phenyl-1h-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and methyl groups at specific positions on the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

6304-71-8

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

2-benzyl-7-methyl-3-phenyl-1H-indole

InChI

InChI=1S/C22H19N/c1-16-9-8-14-19-21(18-12-6-3-7-13-18)20(23-22(16)19)15-17-10-4-2-5-11-17/h2-14,23H,15H2,1H3

InChI Key

IYIWBHFXMFTRFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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